molecular formula C10H12O2 B13947723 3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)-

3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)-

Cat. No.: B13947723
M. Wt: 164.20 g/mol
InChI Key: FMQRVWZCQUIQND-UHFFFAOYSA-N
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Description

3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- is an organic compound with a unique structure that includes a cyclohexadiene ring with two ketone groups at positions 1 and 2, a methyl group at position 3, and an isopropyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- can be achieved through several methods. One common approach involves the oxidation of the corresponding cyclohexadiene derivative using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts can enhance the efficiency of the oxidation process, making it more cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, resulting in the formation of diols.

    Substitution: The methyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Diols.

    Substitution: Various substituted cyclohexadiene derivatives.

Scientific Research Applications

3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in redox reactions, which can modulate the activity of enzymes involved in oxidative stress and inflammation pathways. Additionally, its ability to form stable complexes with metal ions can influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Cyclohexadiene-1,2-dione, 3,5-bis(1,1-dimethylethyl)-: Similar structure but with two tert-butyl groups instead of methyl and isopropyl groups.

    Cyclohexa-1,3-diene: Lacks the ketone groups and additional substituents.

    Cyclohexa-1,4-diene: Isomer with different positions of double bonds.

Uniqueness

3,5-Cyclohexadiene-1,2-dione, 3-methyl-6-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and isopropyl groups, along with the ketone functionalities, makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3-methyl-6-propan-2-ylcyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C10H12O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h4-6H,1-3H3

InChI Key

FMQRVWZCQUIQND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)C1=O)C(C)C

Origin of Product

United States

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